Diazan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

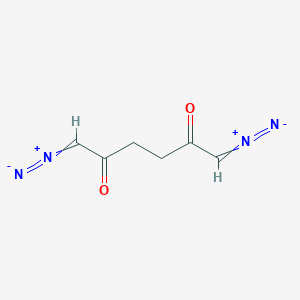

Diazan, also known as this compound, is a useful research compound. Its molecular formula is C6H6N4O2 and its molecular weight is 166.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 271276. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Diazonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Biology Applications

Diazo compounds have emerged as versatile tools in chemical biology due to their unique reactivity and ability to modify biomolecules. They serve as chemical probes that facilitate the study of proteins and nucleic acids.

Protein Modification

Diazo compounds can selectively modify proteins, enhancing our understanding of their structure and function. For instance, diazomethane has historically been used to elucidate protein structures by enabling selective alkylation of amino acid residues. Recent advancements in stabilized diazo reagents have improved the chemoselectivity of these reactions, allowing for modifications even in complex biological environments .

Case Study: 6-Diazo-5-oxo-norleucine (DON)

DON is a notable diazo compound that inhibits amidotransferases involved in purine and pyrimidine biosynthesis. It has shown promising results in early-stage clinical trials for treating various cancers, including lymphomas and Hodgkin’s disease .

Detection of Biomolecules

The chemoselectivity of diazo groups allows for the detection of biomolecules in complex mixtures. For example, 5-Diazo-4-oxo-norvaline (DONV) acts as a specific inhibitor of L-asparaginase, which is crucial in leukemia treatment. Its application extends to improving the reliability of clinical assays for measuring serum asparagine levels during treatment .

Synthetic Organic Chemistry

In synthetic organic chemistry, diazo compounds play a pivotal role in various reactions, including cycloadditions and carbene generation.

Asymmetric Catalysis

Diazo compounds are employed as precursors to carbenes, which are highly reactive species used in asymmetric synthesis. Their ability to undergo cyclopropanation reactions has made them valuable in creating complex organic molecules .

Data Table: Applications of Diazo Compounds in Organic Synthesis

| Application | Description | Example Compound |

|---|---|---|

| Cyclopropanation | Formation of cyclopropanes from alkenes | Diazomethane |

| Carbene Generation | Production of carbenes for various reactions | 2-Phenyl-2-diazoethanol |

| Polymerization | Use in polymer science for creating novel materials | Diazo-initiated polymers |

Recent Advances and Future Prospects

Recent research highlights the ongoing exploration of diazo compounds beyond traditional applications. Innovations in synthetic methodologies have led to safer and more efficient production processes for diazeniumdiolates, which are crucial for nitric oxide delivery systems in therapeutic contexts .

Future Directions

The future applications of diazo compounds may include:

- Development of targeted drug delivery systems.

- Enhanced methods for studying enzyme mechanisms.

- Expanding their role in materials science through novel polymerization techniques.

特性

CAS番号 |

19690-35-8 |

|---|---|

分子式 |

C6H6N4O2 |

分子量 |

166.14 g/mol |

IUPAC名 |

1,6-didiazohexane-2,5-dione |

InChI |

InChI=1S/C6H6N4O2/c7-9-3-5(11)1-2-6(12)4-10-8/h3-4H,1-2H2 |

InChIキー |

YRDXWCJQMHHUTN-GLIMQPGKSA-N |

SMILES |

C(CC(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-] |

異性体SMILES |

C(/C(=C/[N+]#N)/[O-])C/C(=C/[N+]#N)/[O-] |

正規SMILES |

C(CC(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-] |

Key on ui other cas no. |

19690-35-8 |

同義語 |

diazan diazane |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。